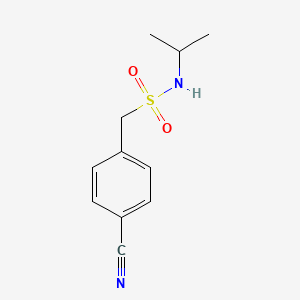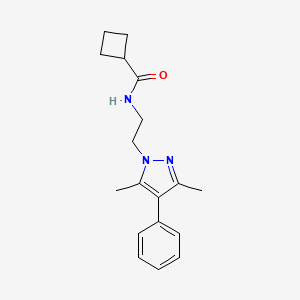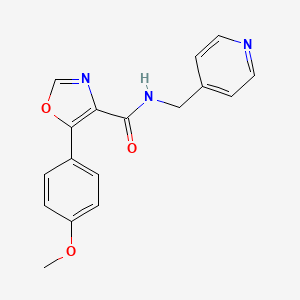
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by an ethyl group at the third position of the benzofuran ring and an ethan-1-ol group at the second position. It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of 2-ethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, followed by reduction of the resulting ketone to the corresponding alcohol . The reaction conditions typically include:
Cyclization: Heating at 150-200°C with a strong acid catalyst such as sulfuric acid.
Reduction: Using a reducing agent like sodium borohydride or lithium aluminum hydride at room temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst under hydrogen gas to reduce the intermediate ketone to the alcohol.
Purification: Employing techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products:
Oxidation: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.
Reduction: 1-(3-Ethyl-1-benzofuran-2-yl)ethane.
Substitution: 1-(3-Ethyl-1-benzofuran-2-yl)-2-nitroethanol.
Scientific Research Applications
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives:
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
1-(3-Propyl-1-benzofuran-2-yl)ethan-1-ol: Contains a propyl group, which may affect its reactivity and biological activity.
1-(3-Butyl-1-benzofuran-2-yl)ethan-1-ol: The longer alkyl chain can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXQPLQXPMPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)




![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

